CPI-1612

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

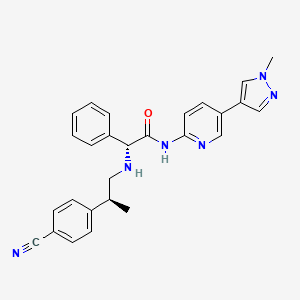

(2R)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6O/c1-19(21-10-8-20(14-28)9-11-21)15-30-26(22-6-4-3-5-7-22)27(34)32-25-13-12-23(16-29-25)24-17-31-33(2)18-24/h3-13,16-19,26,30H,15H2,1-2H3,(H,29,32,34)/t19-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEDFZSHSBUXKAC-NIYFSFCBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN[C@H](C1=CC=CC=C1)C(=O)NC2=NC=C(C=C2)C3=CN(N=C3)C)C4=CC=C(C=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of CPI-1612 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A-associated protein of 300 kDa) and CBP (CREB-binding protein). These two highly homologous proteins are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of various diseases, including cancer, making them attractive therapeutic targets. This compound has demonstrated significant anti-tumor activity in preclinical models of various cancers, including estrogen receptor-positive (ER+) breast cancer and mantle cell lymphoma, by modulating key cellular pathways involved in proliferation and survival. This guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the HAT activity of p300 and CBP. By binding to the HAT domain, this compound blocks the transfer of acetyl groups from acetyl-CoA to lysine (B10760008) residues on histone tails and other protein substrates. This inhibition is highly potent, with IC50 values in the low nanomolar range for both p300 and CBP. The primary molecular consequence of this inhibition is a global reduction in histone acetylation, particularly at specific lysine residues such as H3K18 and H3K27, which are key epigenetic marks associated with active gene transcription.

Downstream Cellular Effects

The inhibition of p300/CBP by this compound triggers a cascade of downstream cellular events, primarily through the modulation of gene expression.

Histone Hypoacetylation and Chromatin Remodeling

By decreasing the levels of H3K18ac and H3K27ac, this compound induces a more condensed chromatin state (heterochromatin) at the regulatory regions of p300/CBP target genes. This altered chromatin architecture restricts the access of transcriptional machinery, leading to the repression of gene expression.

Disruption of Key Signaling Pathways

Estrogen Receptor (ER) Signaling in Breast Cancer: In ER+ breast cancer, p300/CBP are crucial co-activators for the estrogen receptor. They are recruited to ER-bound enhancers and promote the expression of genes critical for tumor growth and proliferation. This compound disrupts this process by preventing the p300/CBP-mediated acetylation of histones at these enhancers, leading to the downregulation of ER target genes, including the proto-oncogene MYC.[1][2]

MYC-Driven Transcription: The MYC oncogene is a master regulator of cell proliferation, and its expression is often dependent on p300/CBP activity. By suppressing the enhancer activity that drives MYC transcription, this compound leads to a reduction in MYC protein levels, subsequently inhibiting the expression of MYC target genes involved in cell cycle progression and metabolism.[3]

PI3K/AKT/mTOR Pathway in Mantle Cell Lymphoma: In mantle cell lymphoma, the inhibition of p300/CBP has been shown to downregulate the expression of receptor tyrosine kinases (RTKs).[4] This, in turn, can attenuate the signaling through the PI3K/AKT/mTOR pathway, which is a critical driver of cell survival and proliferation in this malignancy.[4]

Therapeutic Implications in Cancer

The molecular effects of this compound translate into potent anti-cancer activity in various preclinical models.

Inhibition of Cancer Cell Proliferation

This compound has been shown to inhibit the proliferation of a range of cancer cell lines, with GI50 values in the nanomolar range for sensitive lines. This anti-proliferative effect is a direct consequence of the downregulation of key oncogenic drivers like ER and MYC.

In Vivo Tumor Growth Inhibition

Oral administration of this compound has demonstrated significant tumor growth inhibition in xenograft models of both ER+ breast cancer (MCF7) and mantle cell lymphoma (JEKO-1).[5][6] In the JEKO-1 model, a dose of 0.5 mg/kg administered twice daily resulted in a 67% tumor growth inhibition.[6] This in vivo efficacy is accompanied by a clear reduction in histone acetylation marks in the tumor tissue, confirming the on-target activity of the compound.

Quantitative Data Summary

| Parameter | Value | Cell Line/Enzyme | Reference |

| Biochemical Potency | |||

| IC50 (EP300 HAT) | 8.1 nM | Recombinant EP300 | [7] |

| IC50 (Full-length EP300) | <0.5 nM | Recombinant EP300 | [7] |

| IC50 (Full-length CBP) | 2.9 nM | Recombinant CBP | [7] |

| Cellular Potency | |||

| GI50 (JEKO-1) | <7.9 nM | JEKO-1 | [7] |

| GI50 (ER+ Breast Cancer Cell Lines) | <100 nM | Various | [5] |

| H3K18Ac MSD IC50 (JEKO-1) | 14 nM | JEKO-1 | [7] |

| In Vivo Efficacy | |||

| Tumor Growth Inhibition (JEKO-1 Xenograft) | 67% | JEKO-1 | [6] |

| Dose (JEKO-1 Xenograft) | 0.5 mg/kg, BID, p.o. | JEKO-1 | [6] |

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

-

Cell Seeding: Seed cancer cells (e.g., MCF7, JEKO-1) in 96-well opaque-walled plates at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Prepare a serial dilution of this compound in growth medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.

-

Assay Procedure:

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[8]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[8]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[8]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8]

-

-

Data Acquisition: Record the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Histone Acetylation Analysis (Western Blot)

-

Cell Treatment and Histone Extraction:

-

Treat cultured cancer cells with this compound at various concentrations for a specified time (e.g., 24 hours).

-

Harvest the cells and wash with ice-cold PBS containing an HDAC inhibitor (e.g., 5 mM Sodium Butyrate) to preserve acetylation marks.[9]

-

Isolate nuclei using a hypotonic lysis buffer.

-

Extract histones from the nuclear pellet using 0.2 N HCl overnight at 4°C.[9]

-

Neutralize the extract and quantify the protein concentration using a BCA or Bradford assay.[10]

-

-

SDS-PAGE and Western Blotting:

-

Denature 10-20 µg of histone extract by boiling in Laemmli sample buffer.[10]

-

Separate the proteins on a 15% SDS-PAGE gel.[10]

-

Transfer the separated proteins to a PVDF membrane.[10]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

-

Incubate the membrane overnight at 4°C with primary antibodies specific for acetylated histones (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18) and a loading control (e.g., anti-total Histone H3). Dilute antibodies according to the manufacturer's recommendations.[9][10]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[10]

-

-

Detection and Analysis:

-

Detect the signal using an ECL detection reagent.[9]

-

Quantify the band intensities using densitometry software. Normalize the acetylated histone signal to the total histone signal.

-

In Vivo Xenograft Study (JEKO-1 Mantle Cell Lymphoma Model)

-

Animal Model: Use female athymic nude or NOD/SCID mice, 6-8 weeks old.

-

Tumor Implantation: Subcutaneously inject 5-10 x 10^6 JEKO-1 cells, resuspended in a 1:1 mixture of PBS and Matrigel, into the right flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth by caliper measurements. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and vehicle control groups.

-

Drug Administration: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose, 0.2% Tween 80). Administer this compound or vehicle orally, twice daily (BID), at the desired dose (e.g., 0.5 mg/kg).

-

Monitoring: Measure tumor volumes and body weights 2-3 times per week.

-

Endpoint and Analysis: At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors. Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle groups. Tumor samples can be collected for pharmacodynamic analysis (e.g., Western blot for histone acetylation).

Visualizations

Caption: Core mechanism of this compound action.

Caption: this compound disrupts ER signaling.

Caption: Workflow for in vivo efficacy studies.

References

- 1. mdpi.com [mdpi.com]

- 2. CREBBP/EP300 acetyltransferase inhibition disrupts FOXA1-bound enhancers to inhibit the proliferation of ER+ breast cancer cells | PLOS One [journals.plos.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. P300/CBP inhibition sensitizes mantle cell lymphoma to PI3Kδ inhibitor idelalisib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ch.promega.com [ch.promega.com]

- 6. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 8. promega.com [promega.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

The Discovery and Development of CPI-1612: A Potent and Selective EP300/CBP HAT Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of CPI-1612, a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) EP300 and its paralog, CREB-binding protein (CBP). Dysregulation of these critical epigenetic co-regulators is implicated in a variety of human diseases, most notably cancer. This compound emerged from a dedicated drug discovery program aimed at identifying novel therapeutic agents targeting the HAT activity of EP300/CBP. This document details the structure-activity relationship (SAR) studies that led to its discovery, its biochemical and cellular potency, pharmacokinetic profile, and preclinical efficacy in various cancer models. Detailed methodologies for key experiments are provided, and signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of this promising therapeutic candidate.

Introduction: The Rationale for Targeting EP300/CBP

The homologous proteins EP300 (also known as p300) and CBP are multidomain transcriptional co-activators that play a pivotal role in regulating gene expression.[1] A key mechanism through which they exert their function is via their intrinsic histone acetyltransferase (HAT) domain, which catalyzes the transfer of an acetyl group from acetyl coenzyme A (AcCoA) to lysine (B10760008) residues on histone tails and other non-histone proteins.[2][3] This acetylation neutralizes the positive charge of lysine, leading to a more open chromatin structure and facilitating the recruitment of transcription factors, thereby promoting gene expression.[1]

Dysregulation of EP300/CBP activity, through mutations or overexpression, is a common feature in various cancers, including hematologic malignancies and solid tumors.[2][3] This aberrant activity can drive oncogenic gene expression programs.[4] Consequently, the inhibition of EP300/CBP HAT activity presents a compelling therapeutic strategy to counteract these effects.[1] The development of small molecule inhibitors targeting this activity has been a significant focus of epigenetic drug discovery.[5]

Discovery of this compound: From Indole (B1671886) to Aminopyridine

This compound was developed by Constellation Pharmaceuticals through a structured drug discovery effort that began with a high-throughput screen (HTS) to identify inhibitors of EP300/CBP.[2][3] Early efforts identified an indole-based lead compound.[2] However, further optimization was required to improve potency, solubility, and oral bioavailability.[2][6]

A key breakthrough in the development of this compound was the replacement of the indole scaffold with an aminopyridine core.[2] This transition was guided by structure-activity relationship (SAR) studies and X-ray crystallography, which provided insights into the binding mode of the inhibitors with the EP300 HAT domain.[2] The aminopyridine scaffold allowed for optimal positioning of key pharmacophoric elements, leading to a significant enhancement in biochemical and cellular potency.[2] This optimization effort ultimately yielded this compound, a compound with superior drug-like properties.[2][6]

Mechanism of Action

This compound is a potent, acetyl-CoA competitive inhibitor of the HAT activity of both EP300 and CBP.[5] By competing with the natural cofactor, this compound effectively blocks the acetylation of histone and non-histone substrates.[5] A primary downstream effect of EP300/CBP inhibition is the reduction of acetylation at specific lysine residues on histone H3, notably H3K18Ac and H3K27Ac, which are critical marks of active enhancers and promoters.[2][4] The suppression of these marks leads to the downregulation of oncogenic transcriptional programs.[4]

Below is a diagram illustrating the signaling pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from biochemical, cellular, and in vivo studies.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Endpoint | IC50/EC50 (nM) | Reference |

| Biochemical Assay | EP300 HAT Domain | Inhibition | 8.1 | [7] |

| Biochemical Assay | Full-length EP300 | Inhibition | <0.5 | [7] |

| Biochemical Assay | Full-length CBP | Inhibition | 2.9 | [7] |

| Cellular Assay | JEKO-1 | H3K18Ac MSD | 14 | [7] |

| Cellular Assay | JEKO-1 | Proliferation | <7.9 | [7] |

| Cellular Assay | ER+ Breast Cancer Lines | Growth Inhibition | <100 | [5] |

Table 2: In Vivo Pharmacokinetic Profile of this compound

| Species | Dose & Route | T1/2 (h) | Bioavailability (F%) | Brain-to-Plasma Ratio | Reference |

| Mouse | 1 mg/kg IV; 5 mg/kg PO | 0.98 | 79 | 0.35 | [7] |

| Rat | 1 mg/kg IV; 5 mg/kg PO | 1.2 | 9 | - | [7] |

| Dog | 0.5 mg/kg IV; 1 mg/kg PO | 5.5 | 71 | - | [7] |

Table 3: Preclinical In Vivo Efficacy of this compound

| Cancer Model | Dosing Regimen | Outcome | Reference |

| JEKO-1 Mantle Cell Lymphoma Xenograft | 0.5 mg/kg PO BID | 67% Tumor Growth Inhibition (TGI) | [2][7] |

| MCF7 ER+ Breast Cancer Xenograft | Twice daily oral dosing | Dose-dependent tumor growth inhibition | [5] |

Experimental Protocols and Methodologies

This section outlines the methodologies for key experiments used in the characterization of this compound.

EP300/CBP HAT Biochemical Assay

The inhibitory activity of this compound on the HAT domains of EP300 and CBP was determined using a biochemical assay.

-

Principle: This assay measures the transfer of a radiolabeled or fluorescently tagged acetyl group from Acetyl-CoA to a histone peptide substrate. The amount of acetylated peptide is quantified, and the inhibition by a test compound is determined.

-

General Protocol:

-

Recombinant human EP300 or CBP HAT domain is incubated with a histone H3 peptide substrate and Acetyl-CoA.

-

This compound at various concentrations is added to the reaction mixture.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of acetylated histone peptide is measured using methods such as scintillation counting for radiolabeled acetyl groups or fluorescence detection.

-

IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Cellular Target Engagement Assay (H3K18Ac/H3K27Ac MSD)

The ability of this compound to inhibit EP300/CBP activity in a cellular context was assessed by measuring the levels of histone acetylation.

-

Principle: Meso Scale Discovery (MSD) is an electrochemiluminescence-based detection method used to quantify protein levels in cell lysates. In this case, it measures the levels of H3K18 or H3K27 acetylation.

-

General Protocol:

-

Cancer cell lines (e.g., JEKO-1) are treated with increasing concentrations of this compound for a specified duration.

-

Cells are harvested and lysed to extract nuclear proteins.

-

The lysates are added to MSD plates coated with a capture antibody specific for total Histone H3.

-

A detection antibody specific for the acetylated lysine residue (e.g., H3K18Ac) and conjugated to an electrochemiluminescent label is added.

-

Upon electrical stimulation, the label emits light, which is quantified to determine the level of acetylated histone.

-

EC50 values are determined from the dose-response curve.

-

The following diagram outlines the workflow for the cellular target engagement assay.

Cell Proliferation Assay (CellTiter-Glo®)

The anti-proliferative effect of this compound on cancer cell lines was evaluated using a viability assay.

-

Principle: The CellTiter-Glo® Luminescent Cell Viability Assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

-

General Protocol:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound.

-

After a defined incubation period (e.g., 4 days), the CellTiter-Glo® reagent is added to the wells.[8]

-

This reagent lyses the cells and generates a luminescent signal that is proportional to the amount of ATP present.

-

The luminescence is measured using a plate reader.

-

The GI50 (concentration for 50% growth inhibition) values are calculated from the dose-response curves.[5]

-

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was assessed in vivo using mouse xenograft models.

-

Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

General Protocol:

-

A human cancer cell line (e.g., JEKO-1 or MCF7) is subcutaneously injected into immunodeficient mice.[2][5]

-

Tumors are allowed to grow to a palpable size.

-

Mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at specified doses and schedules (e.g., 0.5 mg/kg, twice daily).[2][7]

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors and tissues may be collected for pharmacodynamic analysis (e.g., measuring H3K18Ac levels).[2][7]

-

The percentage of tumor growth inhibition (TGI) is calculated to determine efficacy.

-

Selectivity and Safety Profile

This compound has demonstrated selectivity for the EP300/CBP HATs over other HAT families.[5] In terms of safety, it showed weak activity in a hERG binding assay (IC50 = 10.4 µM) and moderate inhibition of cytochrome P450 enzymes CYP2C8 (IC50 = 1.9 µM) and CYP2C19 (IC50 = 2.7 µM).[7] In preclinical in vivo studies, the efficacious doses were well-tolerated.[5]

Conclusion and Future Directions

This compound is a potent, selective, and orally bioavailable EP300/CBP HAT inhibitor that has demonstrated significant anti-tumor activity in preclinical models of cancer. Its development represents a successful example of structure-based drug design, leading to a compound with improved potency and pharmacokinetic properties. The data presented in this guide support its potential as a therapeutic agent for cancers dependent on EP300/CBP activity. Further clinical investigation is warranted to establish its safety and efficacy in human patients. The logical relationship from lead to this compound is depicted below.

References

- 1. What are EP300 inhibitors and how do they work? [synapse.patsnap.com]

- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Early Drug-Discovery Efforts towards the Identification of EP300/CBP Histone Acetyltransferase (HAT) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of CPI-1612: A Technical Guide to EP300/CBP Target Validation in Oncology

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein p300) and CBP (CREB-binding protein). These highly homologous transcriptional co-activators play a critical role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in the pathogenesis of numerous cancers, making them compelling therapeutic targets. This technical guide provides an in-depth overview of the preclinical validation of this compound in specific cancer types, focusing on the quantitative data supporting its efficacy, detailed experimental protocols for key validation assays, and a visual representation of the underlying signaling pathways.

Introduction to this compound and its Target: p300/CBP

This compound is an orally bioavailable inhibitor that targets the catalytic HAT domain of p300 and CBP.[1][2] By inhibiting these enzymes, this compound modulates the acetylation of key histone residues, particularly H3K18 and H3K27, leading to alterations in chromatin structure and the regulation of gene expression.[1][2] The therapeutic rationale for targeting p300/CBP lies in their role as master regulators of cellular processes frequently hijacked in cancer, including proliferation, survival, and differentiation.

Mechanism of Action: Disruption of Transcriptional Programs

The primary mechanism of action of this compound is the inhibition of p300/CBP-mediated histone acetylation. This leads to a more condensed chromatin state at specific gene loci, restricting the access of transcription factors and downregulating the expression of key oncogenic drivers.

Quantitative Efficacy of this compound Across Cancer Types

The preclinical efficacy of this compound has been evaluated in a range of cancer models. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Cancer Type | Cell Line | Assay Type | Endpoint | Value | Reference |

| Mantle Cell Lymphoma | JEKO-1 | Cell Viability | GI₅₀ | <7.9 nM | [3] |

| Multiple Myeloma | LP-1 | Cell Viability | GI₅₀ | 5 nM | [4] |

| Multiple Myeloma | OPM-2 | Cell Viability | GI₅₀ | ~7-21 nM | [4] |

| Multiple Myeloma | U266 | Cell Viability | GI₅₀ | ~7-21 nM | [4] |

| Multiple Myeloma | RPMI 8226 | Cell Viability | GI₅₀ | ~7-21 nM | [4] |

| ER+ Breast Cancer | MCF7 | Cell Viability | GI₅₀ | <100 nM | [2] |

| ER+ Breast Cancer | T47D | Cell Viability | GI₅₀ | <100 nM | [5] |

| ER+ Breast Cancer | ZR-75-1 | Cell Viability | GI₅₀ | <100 nM | [5] |

| Colon Carcinoma | HCT-116 | Histone Acetylation | EC₅₀ (H3K18Ac) | 14 nM | [6] |

| Glioblastoma | GBM39 PDX | Cell Growth | Confluence (%) | 62 ± 3.4 (10 nM) | [7] |

| Glioblastoma (in combo with TMZ) | GBM39 PDX | Cell Growth | Confluence (%) | 21.9 ± 3.2 (10 nM) | [7] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Xenograft Model | Dosing Regimen | Endpoint | Result | Reference |

| Mantle Cell Lymphoma | JEKO-1 | 0.5 mg/kg, PO, BID | Tumor Growth Inhibition (TGI) | 67% | [2][6] |

| ER+ Breast Cancer | MCF7 | 1 mg/kg, PO, BID | Tumor Growth | Dose-dependent inhibition | [8] |

| Glioblastoma | GBM39 Orthotopic | Oral | H3K27Ac Suppression | Significant | [7] |

Downstream Signaling Pathways Targeted by this compound

The inhibition of p300/CBP by this compound affects multiple downstream signaling pathways critical for cancer cell survival and proliferation.

Mantle Cell Lymphoma: MYC and PI3K/AKT/mTOR Signaling

In mantle cell lymphoma, p300/CBP inhibition has been shown to downregulate the expression of the MYC oncogene. Additionally, it can sensitize cells to PI3K inhibitors by preventing the feedback activation of the MAPK/ERK pathway.

ER+ Breast Cancer: Estrogen Receptor (ER) Signaling

In ER-positive breast cancer, p300/CBP are critical co-activators for the estrogen receptor. This compound disrupts ER-dependent transcription by targeting lineage-specific enhancers.

Multiple Myeloma: IRF4/MYC Axis

In multiple myeloma, the viability of cancer cells is often dependent on the IRF4/MYC transcriptional network. This compound has been shown to suppress this axis, leading to cell cycle arrest and apoptosis.[1][3][4]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical validation of this compound.

Cell Viability Assay (e.g., CellTiter-Glo®)

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.

-

Reagent Addition: Equilibrate the plate and CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature. Add a volume of reagent equal to the volume of cell culture medium in each well.

-

Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by fitting the data to a four-parameter logistic curve.

Western Blot for Histone Acetylation

Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound or vehicle for the desired time. Harvest cells and perform histone extraction using an acid extraction method.

-

Protein Quantification: Determine the protein concentration of the histone extracts using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample in Laemmli buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-H3K27) and a loading control (e.g., anti-total H3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

In Vivo Xenograft Study

Protocol:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ JEKO-1 cells) into the flank of immunodeficient mice.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.

-

Treatment Initiation: When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound orally at the desired dose and schedule (e.g., 0.5 mg/kg, twice daily). The control group receives the vehicle.

-

Tumor Measurement: Measure tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot for histone acetylation).

-

Data Analysis: Calculate tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.

Conclusion

The preclinical data strongly support the on-target activity of this compound against p300/CBP and its therapeutic potential in various cancer types. The selective inhibition of these histone acetyltransferases leads to the downregulation of key oncogenic signaling pathways and results in significant anti-tumor efficacy in both in vitro and in vivo models. The detailed methodologies provided in this guide offer a framework for researchers to further investigate the role of p300/CBP in cancer and to evaluate the efficacy of novel inhibitors like this compound. Further clinical investigation of this compound is warranted to translate these promising preclinical findings into patient benefit.

References

- 1. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bromodomain inhibition of the transcriptional coactivators CBP/EP300 as a therapeutic strategy to target the IRF4 network in multiple myeloma | eLife [elifesciences.org]

- 4. ashpublications.org [ashpublications.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. EXTH-12. INHIBITION OF CBP/p300 HISTONE ACETYLATION ACTIVITY ENHANCES TEMOZOLOMIDE ACTIVITY IN GLIOBLASTOMA PATIENT DERIVED XENOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Role of CPI-1612 in Gene Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A binding protein p300) and CBP (CREB-binding protein). These two highly homologous enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on gene regulation, and detailed protocols for relevant experimental investigation.

Introduction to this compound and its Target: The p300/CBP Acetyltransferases

The acetylation of lysine (B10760008) residues on histone tails is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating gene transcription. The enzymes responsible for this modification are histone acetyltransferases (HATs). p300 and CBP are master HATs that acetylate histones, particularly at histone H3 lysine 18 (H3K18) and lysine 27 (H3K27), marks associated with active enhancers and promoters.[1] Beyond histones, p300 and CBP also acetylate a wide range of non-histone proteins, including transcription factors, thereby modulating their activity, stability, and localization.

This compound is a novel, orally bioavailable small molecule that potently and selectively inhibits the HAT activity of both p300 and CBP. Its mechanism of action involves the competitive inhibition of the acetyl-CoA binding site within the HAT domain of these enzymes. By blocking the catalytic activity of p300/CBP, this compound effectively reduces global histone acetylation levels and consequently alters the expression of a multitude of genes involved in critical cellular processes such as cell cycle progression, DNA repair, and apoptosis.

Quantitative Analysis of this compound Activity

The potency and efficacy of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Parameter | Enzyme/Assay | Value | Reference |

| IC50 | p300 (HAT domain) | 8.1 nM | [2] |

| IC50 | Full-length p300 | <0.5 nM | [2] |

| IC50 | Full-length CBP | 2.9 nM | [2] |

| IC50 | H3K18Ac MSD Assay | 14 nM | [2] |

| IC50 | JEKO-1 Cell Proliferation | <7.9 nM | [2] |

| Table 1: In Vitro Potency of this compound. |

| Parameter | Model | Dose & Schedule | Result | Reference |

| Tumor Growth Inhibition (TGI) | JEKO-1 Mantle Cell Lymphoma Xenograft | 0.5 mg/kg, oral, twice daily | 67% TGI | [2] |

| Pharmacodynamic Marker | JEKO-1 Xenograft Tumor | 0.5 mg/kg, oral, twice daily | Reduction of H3K18Ac | [2] |

| Pharmacodynamic Marker | JEKO-1 Xenograft Plasma | 0.5 mg/kg, oral, twice daily | Reduction of H3K27Ac | [2] |

| Table 2: In Vivo Efficacy of this compound. |

Signaling Pathway and Mechanism of Action

This compound exerts its effects on gene regulation by directly inhibiting the enzymatic activity of p300 and CBP. This leads to a cascade of downstream events, ultimately altering the transcriptional landscape of the cell.

Downstream Gene Regulation by this compound

By inhibiting p300/CBP, this compound modulates the expression of a wide array of genes. Key downstream targets include genes involved in cell cycle control and DNA damage repair.

-

c-MYC: A proto-oncogene that plays a central role in cell proliferation and growth. p300/CBP are known to be co-activators of c-MYC transcription.[3][4][5][6] Inhibition of p300/CBP by this compound leads to the downregulation of c-MYC expression.

-

RAD51: A key protein in the homologous recombination pathway of DNA repair. The transcription of RAD51 is activated by p300/CBP.[2][7][8] Consequently, this compound treatment can impair DNA repair capacity by reducing RAD51 levels.

-

FIGNL1: Fidgetin-like 1 is a protein that regulates RAD51 filament dynamics. While direct transcriptional regulation by p300/CBP is less characterized, its involvement in the DNA damage response suggests potential indirect regulation.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo®)

This protocol is adapted from the manufacturer's instructions and is suitable for determining the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cell line of interest (e.g., JEKO-1)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of complete medium per well.

-

Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Add the desired concentrations of this compound or vehicle control (medium with the same concentration of DMSO) to the wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.

-

Add 100 µL of the reconstituted CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the IC50 value by plotting the luminescence signal against the log of the this compound concentration and fitting the data to a four-parameter logistic curve.

Western Blot for Histone Acetylation

This protocol is designed to assess changes in global histone acetylation levels upon treatment with this compound.

Materials:

-

Cells treated with this compound and vehicle control

-

RIPA buffer (or similar lysis buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels (15% acrylamide (B121943) is recommended for histone separation)

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetyl-H3K27, anti-acetyl-H3K18, anti-total H3)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3K27, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe with an antibody for total histone H3 as a loading control.

-

Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.

Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq)

This protocol can be used to identify the genomic regions where p300/CBP are bound and to assess the changes in histone acetylation at these sites upon this compound treatment.

Materials:

-

Cells treated with this compound and vehicle control

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Cell lysis and nuclear lysis buffers

-

Sonicator

-

ChIP-grade antibodies (e.g., anti-p300, anti-CBP, anti-H3K27ac)

-

Protein A/G magnetic beads

-

ChIP wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Reagents for library preparation and next-generation sequencing

Procedure:

-

Cross-link proteins to DNA by treating cells with formaldehyde.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonically shear the chromatin to an average fragment size of 200-500 bp.

-

Pre-clear the chromatin with protein A/G beads.

-

Immunoprecipitate the chromatin with a specific antibody overnight at 4°C. An IgG control should be included.

-

Capture the antibody-chromatin complexes with protein A/G beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating in the presence of a high salt concentration.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare the DNA library for next-generation sequencing.

-

Sequence the libraries and analyze the data to identify enriched genomic regions.

Clinical Development Status

As of the latest available information, there are no publicly disclosed clinical trials specifically for this compound. The development of p300/CBP inhibitors is an active area of research, and the preclinical data for this compound suggest its potential as a therapeutic agent. Researchers are encouraged to monitor clinical trial registries for any future updates on the clinical development of this compound and other p300/CBP inhibitors.

Conclusion

This compound is a powerful research tool for investigating the role of p300/CBP in gene regulation and a promising candidate for therapeutic development. Its high potency and selectivity allow for the precise dissection of p300/CBP-dependent pathways. The experimental protocols provided in this guide offer a starting point for researchers to explore the multifaceted effects of this inhibitor on cellular function and disease pathology. The continued investigation of this compound and similar molecules will undoubtedly deepen our understanding of epigenetic regulation and may lead to novel therapeutic strategies for a range of human diseases.

References

- 1. Regulatory T Cell Modulation by CBP/EP300 Bromodomain Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CBP and p300 histone acetyltransferases contribute to homologous recombination by transcriptionally activating the BRCA1 and RAD51 genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of c‐MYC transcriptional activity and acetylation by recruitment of the cofactor CBP | EMBO Reports [link.springer.com]

- 4. Dual regulation of c-Myc by p300 via acetylation-dependent control of Myc protein turnover and coactivation of Myc-induced transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dual Regulation of c-Myc by p300 via Acetylation-Dependent Control of Myc Protein Turnover and Coactivation of Myc-Induced Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. CBP and p300 Histone Acetyltransferases Contribute to Homologous Recombination by Transcriptionally Activating the BRCA1 and RAD51 Genes | PLOS One [journals.plos.org]

- 8. CBP and p300 Histone Acetyltransferases Contribute to Homologous Recombination by Transcriptionally Activating the BRCA1 and RAD51 Genes - PMC [pmc.ncbi.nlm.nih.gov]

CPI-1612: A Technical Guide to its Effects on Histone H3K27 Acetylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-1612 is a potent and selective small molecule inhibitor of the histone acetyltransferases (HATs) p300 (also known as EP300 or KAT3B) and CREB-binding protein (CBP or KAT3A).[1][2][3] These two highly homologous enzymes are critical transcriptional co-regulators, playing a central role in gene expression by acetylating histone proteins, primarily at lysine (B10760008) 27 of histone H3 (H3K27), and other non-histone protein targets.[2][4][5] Dysregulation of p300/CBP activity is implicated in various diseases, including cancer, making them attractive therapeutic targets.[2][4][5][6] This technical guide provides an in-depth overview of the effects of this compound on H3K27 acetylation, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound functions as an acetyl-CoA competitive inhibitor of the p300/CBP HAT domain.[7] By competing with the endogenous acetyl-CoA cofactor, this compound effectively blocks the transfer of acetyl groups to the lysine residues of histone tails and other protein substrates.[7] The primary and most well-characterized downstream effect of p300/CBP inhibition by this compound is the global reduction of H3K27 acetylation (H3K27ac).[2][7][8] This reduction in H3K27ac, a hallmark of active enhancers and promoters, leads to a more condensed chromatin state and subsequent repression of target gene transcription.[4][5]

Signaling Pathway

The signaling pathway illustrating the effect of this compound on H3K27 acetylation is depicted below.

Quantitative Data

The potency and cellular activity of this compound have been extensively characterized. The following tables summarize key quantitative data from various in vitro and in vivo studies.

Table 1: In Vitro Potency of this compound

| Target/Assay | IC50/EC50 (nM) | Reference(s) |

| EP300 HAT (biochemical assay) | 8.1 | [8][9] |

| Full-length EP300 (biochemical assay) | <0.5 | [8] |

| Full-length CBP (biochemical assay) | 2.9 | [8] |

| H3K18Ac MSD (cell-based assay) | 14 | [8] |

| JEKO-1 cell proliferation | <7.9 | [8] |

Table 2: In Vivo Effects of this compound

| Animal Model | Cell Line | Dosage | Effect | Reference(s) |

| Mouse Xenograft | JEKO-1 (Mantle Cell Lymphoma) | 0.5 mg/kg, PO, BID | 67% tumor growth inhibition; reduction of H3K27Ac in plasma and H3K18Ac in tumor | [2][8] |

| Mouse Xenograft | MCF7 (Breast Cancer) | 0.25 mg/kg, PO, BID | Inhibition of tumor growth; reduction of H3K27ac in PBMCs | [10] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments used to assess the effects of this compound on H3K27 acetylation.

Western Blot for H3K27 Acetylation

This protocol describes the detection of changes in global H3K27ac levels in cells treated with this compound.

Experimental Workflow:

1. Cell Culture and Treatment:

-

Culture cells to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours).

2. Histone Extraction (Acid Extraction Method):

-

Harvest cells and wash twice with ice-cold PBS.

-

Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice.

-

Centrifuge to pellet the nuclei and discard the supernatant.

-

Resuspend the nuclear pellet in 0.2 N HCl and rotate overnight at 4°C to extract histones.

-

Centrifuge at high speed to pellet debris and transfer the histone-containing supernatant to a new tube.

-

Neutralize the extract with 1M NaOH.

3. Protein Quantification:

-

Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay kit.

4. SDS-PAGE:

-

Mix equal amounts of histone extract (e.g., 15-20 µg) with Laemmli sample buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Load samples onto a 15% polyacrylamide gel and run at 100-120V until the dye front reaches the bottom.

5. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane.

-

Confirm transfer efficiency by Ponceau S staining.

6. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K27ac (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.

-

As a loading control, use an antibody against total Histone H3 (e.g., 1:5000 dilution).

-

Wash the membrane three times with TBST.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

7. Detection:

-

Apply an ECL (Enhanced Chemiluminescence) substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

8. Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the H3K27ac signal to the total Histone H3 signal to account for loading differences.

Chromatin Immunoprecipitation sequencing (ChIP-seq) for H3K27ac

This protocol outlines the steps to identify genomic regions with altered H3K27ac levels following this compound treatment.

Experimental Workflow:

1. Cell Crosslinking:

-

Treat cells with this compound or vehicle as described above.

-

Crosslink protein-DNA complexes by adding formaldehyde (B43269) to a final concentration of 1% and incubating for 10 minutes at room temperature.

-

Quench the reaction with glycine.

2. Cell Lysis and Chromatin Shearing:

-

Lyse the cells to release the nuclei.

-

Isolate the nuclei and resuspend in a lysis buffer.

-

Shear the chromatin into fragments of 200-500 bp using sonication. The sonication conditions (power, duration, cycles) must be optimized for the specific cell type and equipment.

3. Immunoprecipitation:

-

Pre-clear the chromatin with protein A/G magnetic beads.

-

Incubate the sheared chromatin overnight at 4°C with an anti-H3K27ac antibody or an IgG control.

-

Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively with a series of low salt, high salt, and LiCl wash buffers to remove non-specific binding.

4. Elution and Reverse Crosslinking:

-

Elute the chromatin from the beads.

-

Reverse the formaldehyde crosslinks by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

5. DNA Purification:

-

Purify the DNA using phenol-chloroform extraction or a column-based purification kit.

6. Library Preparation and Sequencing:

-

Prepare a sequencing library from the purified ChIP DNA and input DNA (a sample of the sheared chromatin before immunoprecipitation). This typically involves end-repair, A-tailing, and ligation of sequencing adapters.

-

Perform PCR amplification of the library.

-

Sequence the libraries on a high-throughput sequencing platform.

7. Data Analysis:

-

Align the sequencing reads to the reference genome.

-

Perform peak calling using software such as MACS2 to identify regions of H3K27ac enrichment.

-

Perform differential binding analysis to identify regions with significant changes in H3K27ac levels between this compound and vehicle-treated samples.

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that potently and selectively inhibits the HAT activity of p300 and CBP. Its primary molecular effect is the significant reduction of H3K27 acetylation, a key epigenetic mark associated with active gene transcription. The accompanying quantitative data and detailed experimental protocols provided in this guide serve as a comprehensive resource for researchers investigating the biological roles of p300/CBP and the therapeutic potential of their inhibition. The ability to modulate the epigenome with small molecules like this compound opens new avenues for understanding and treating a wide range of diseases.

References

- 1. Accelerating the Field of Epigenetic Histone Modification Through Mass Spectrometry–Based Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Histone Sample Preparation for Bottom-Up Mass Spectrometry: A Roadmap to Informed Decisions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nuclear extraction and fractionation protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Basics of ChIP-seq data analysis [bioconductor.org]

- 7. Accelerated nuclei preparation and methods for analysis of histone modifications in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational methodology for ChIP-seq analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. licorbio.com [licorbio.com]

- 10. benchchem.com [benchchem.com]

Preclinical Profile of CPI-1612: A Deep Dive into its Activity in Hematological Malignancies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CPI-1612 is a potent and selective, orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[1][2][3] These two highly homologous enzymes act as master transcriptional co-regulators, and their HAT activity is crucial for the regulation of gene expression through the acetylation of histone and non-histone proteins. Dysregulation of p300/CBP activity has been implicated in the pathogenesis of various cancers, including hematological malignancies, making them attractive therapeutic targets. This technical guide provides a comprehensive overview of the preclinical studies of this compound in hematological malignancies, with a focus on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. Detailed experimental protocols and visualizations are provided to facilitate the replication and further investigation of this compound's therapeutic potential.

Data Presentation

In Vitro Potency and Selectivity

This compound demonstrates high potency against p300/CBP and associated cellular markers of activity. The following table summarizes the key in vitro inhibitory concentrations (IC50) and cellular potencies.

| Target/Assay | IC50 / EC50 (nM) | Cell Line/System | Reference |

| EP300 HAT (enzymatic assay) | 8.1 | Biochemical Assay | [1] |

| Full-length EP300 | <0.5 | Biochemical Assay | [1] |

| Full-length CBP | 2.9 | Biochemical Assay | [1] |

| H3K18Ac MSD | 14 | JEKO-1 | [1] |

| JEKO-1 Cell Proliferation | <7.9 | JEKO-1 | [1] |

In Vivo Efficacy in a Mantle Cell Lymphoma Xenograft Model

The anti-tumor activity of this compound was evaluated in a JEKO-1 mantle cell lymphoma xenograft model in mice.

| Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |

| C57B6 mice with JEKO-1 xenografts | This compound (0.5 mg/kg) | Oral, twice daily for 4 weeks | 67% | [1] |

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been characterized in several preclinical species.

| Species | Route | Dose (mg/kg) | Key Parameters | Reference |

| Mouse (CD-1) | Oral | - | Brain-to-plasma ratio of 0.35 | [1] |

Experimental Protocols

JEKO-1 Cell Viability Assay (MTT-based)

This protocol describes a method to assess the effect of this compound on the viability of the JEKO-1 mantle cell lymphoma cell line using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

JEKO-1 cells (ATCC® CRL-3006™)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Culture JEKO-1 cells in RPMI-1640 medium in a CO2 incubator.

-

Seed 1 x 10^4 cells per well in a 96-well plate in a final volume of 100 µL of culture medium.

-

Prepare serial dilutions of this compound in culture medium and add to the wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Histone Acetyltransferase (HAT) Assay

This protocol outlines a general method for measuring the enzymatic activity of p300/CBP and the inhibitory effect of this compound.

Materials:

-

Recombinant human p300 or CBP enzyme

-

Histone H3 or a synthetic peptide substrate

-

Acetyl-Coenzyme A (Acetyl-CoA), including a radiolabeled version (e.g., [3H]Acetyl-CoA)

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

-

Scintillation fluid and counter (for radioactive assay) or specific antibodies for ELISA-based detection

Procedure (Radioactive Filter Binding Assay):

-

Prepare a reaction mixture containing assay buffer, histone substrate, and the p300/CBP enzyme.

-

Add serial dilutions of this compound or vehicle control to the reaction mixture.

-

Initiate the reaction by adding [3H]Acetyl-CoA.

-

Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by spotting the mixture onto phosphocellulose filter paper.

-

Wash the filter paper to remove unincorporated [3H]Acetyl-CoA.

-

Measure the radioactivity retained on the filter paper using a scintillation counter.

-

Calculate the percentage of HAT activity inhibition and determine the IC50 value.

JEKO-1 Mantle Cell Lymphoma Xenograft Model

This protocol describes the establishment of a subcutaneous xenograft model of mantle cell lymphoma using JEKO-1 cells in immunodeficient mice to evaluate the in vivo efficacy of this compound.

Materials:

-

JEKO-1 cells

-

Athymic nude mice or other suitable immunodeficient strain (e.g., NOD/SCID)

-

Matrigel (optional, to enhance tumor take rate)

-

This compound formulation for oral gavage

-

Calipers for tumor measurement

-

Animal housing and care facilities compliant with institutional guidelines

Procedure:

-

Harvest JEKO-1 cells from culture and resuspend them in sterile PBS or culture medium, with or without Matrigel.

-

Subcutaneously inject 5-10 x 10^6 JEKO-1 cells into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer this compound orally at the desired dose and schedule (e.g., 0.5 mg/kg, twice daily). The control group should receive the vehicle.

-

Measure tumor volume using calipers (Volume = 0.5 x length x width²) and monitor the body weight of the mice regularly.

-

Continue treatment for the specified duration (e.g., 4 weeks).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

-

Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.

Mandatory Visualizations

Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Understanding the selectivity profile of CPI-1612

An In-Depth Technical Guide to the Selectivity Profile of CPI-1612

Introduction

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferase (HAT) domains of the highly homologous transcriptional co-activators, CREB-binding protein (CBP) and E1A binding protein p300 (EP300).[1][2][3] These enzymes, also known as KAT3A and KAT3B, are critical epigenetic regulators that catalyze the transfer of acetyl groups from acetyl-coenzyme A (AcCoA) to lysine (B10760008) residues on histone tails and other proteins.[1] This acetylation is a key mechanism for modulating chromatin structure and regulating gene transcription.[1] Dysregulation of EP300/CBP activity has been implicated in a variety of diseases, including cancer, making them attractive therapeutic targets.[1][3]

This compound was developed as a structurally distinct, aminopyridine-based inhibitor that is competitive with acetyl-CoA.[4] It demonstrates superior potency in both biochemical and cellular assays compared to earlier generation inhibitors.[4] This guide provides a comprehensive overview of the selectivity profile of this compound, detailing its on-target potency, cellular activity, and off-target liabilities, supported by experimental methodologies and pathway visualizations.

Mechanism of Action

This compound exerts its biological effects by directly inhibiting the catalytic HAT activity of EP300 and CBP. By binding to the acetyl-CoA pocket, it prevents the acetylation of key histone residues, such as H3K18 and H3K27.[1][5] The reduction of these activating marks on chromatin leads to a more condensed chromatin state, suppressing the expression of target genes and ultimately inhibiting the proliferation of cancer cells dependent on EP300/CBP activity.[1][4]

Quantitative Selectivity Profile

The selectivity of this compound has been characterized through a series of biochemical and cellular assays, demonstrating high potency against its intended targets and minimal activity against a wide range of off-targets.

Biochemical Potency

This compound potently inhibits the HAT activity of both full-length EP300 and CBP in the low- to sub-nanomolar range.[6][7] Its potency is influenced by the concentration of the competing substrate, acetyl-CoA.[5]

| Target Enzyme | Assay Condition | IC₅₀ Value | Reference(s) |

| EP300 (Full Length) | Scintillation Proximity Assay | <0.5 nM | [6][7] |

| EP300 (HAT Domain) | - | 8.1 nM | [6] |

| CBP (Full Length) | Scintillation Proximity Assay | 2.9 nM | [6][7] |

Table 1. Biochemical Potency of this compound against EP300/CBP.

Cellular Activity

In cellular contexts, this compound effectively engages its targets, leading to the inhibition of histone acetylation and subsequent anti-proliferative effects in sensitive cell lines.

| Assay Type | Cell Line | Measurement | Potency (IC₅₀/EC₅₀/GI₅₀) | Reference(s) |

| Target Engagement | HCT-116 | H3K18ac Inhibition | 14 nM | [6] |

| Cell Proliferation | JEKO-1 | Viability | <7.9 nM | [6] |

| Cell Proliferation | ER+ Breast Cancer Lines | Viability (GI₅₀) | <100 nM | [4] |

Table 2. Cellular Activity of this compound.

Off-Target Selectivity

Comprehensive screening reveals a highly selective profile for this compound. It shows no activity against other histone acetyltransferases and has a clean profile in broader safety screening panels.[1]

| Target/Panel | Assay Type | IC₅₀ Value | Interpretation | Reference(s) |

| HAT Panel | Biochemical | No Inhibition | Selective over Tip60, HAT1, PCAF, MYST2, MYST3, MYST4, GCN5L2 | [1] |

| Eurofins Safety44 Panel | Binding/Enzymatic | Minimal Activity | Devoid of significant off-target activity | [1] |

| hERG | Binding | 10.4 µM | Weak Activity | [1][6] |

| CYP2C8 | Enzymatic | 1.9 µM | Moderate Inhibition | [1][6] |

| CYP2C19 | Enzymatic | 2.7 µM | Moderate Inhibition | [1][6] |

| CYP2C9 | Enzymatic | 6.6 µM | Weak Inhibition | |

| CYP2B6 | Enzymatic | 8.2 µM | Weak Inhibition | |

| CYP2D6 | Enzymatic | 34 µM | Negligible Inhibition | |

| CYP1A2 | Enzymatic | >50 µM | Negligible Inhibition | |

| CYP3A4 | Enzymatic | >50 µM | Negligible Inhibition |

Table 3. Off-Target Selectivity Profile of this compound.

Experimental Protocols

The data presented were generated using established and robust methodologies to assess inhibitor potency and selectivity.

Biochemical HAT Activity Assay (Scintillation Proximity Assay)

The inhibitory activity of this compound on EP300/CBP was primarily determined using a Scintillation Proximity Assay (SPA).[1][8] This method quantifies the enzymatic transfer of a radiolabeled acetyl group from [³H]-acetyl-CoA to a histone peptide substrate.

Methodology:

-

Reaction Setup: Purified, full-length EP300 or CBP enzyme is incubated with this compound at various concentrations in a multi-well plate.

-

Enzymatic Reaction: The reaction is initiated by adding a biotinylated histone H3 peptide substrate and [³H]-acetyl-CoA.

-

Detection: Streptavidin-coated SPA beads are added. These beads bind to the biotinylated histone peptide. When a [³H]-acetyl group is transferred to the peptide, the bead is brought into close proximity, generating a light signal that is detected by a scintillation counter.

-

Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of this compound. IC₅₀ values are calculated from the dose-response curve.

Cellular Target Engagement and Proliferation Assays

Cellular assays confirm that this compound can access its target in a physiological setting and elicit a biological response.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., HCT-116, JEKO-1) are cultured under standard conditions.[8]

-

Compound Treatment: Cells are treated with a range of this compound concentrations for a specified duration (e.g., 3 hours for target engagement, 72+ hours for proliferation).[1][9]

-

Endpoint Analysis:

-

Target Engagement (Histone Acetylation): Cell lysates are collected and analyzed for levels of specific acetylation marks (e.g., H3K18ac). This is often quantified using methods like Meso Scale Discovery (MSD), a highly sensitive immunoassay, or Western Blotting.[6][10] EC₅₀ values are determined.

-

Cell Viability/Proliferation: The effect on cell growth is measured using assays such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity and cell viability.[9] IC₅₀ or GI₅₀ values are calculated.

-

In Vivo Xenograft Studies

The anti-tumor efficacy of this compound was evaluated in mouse xenograft models.

Methodology:

-

Model: A B-cell lymphoma cell line, JEKO-1, which is sensitive to EP300/CBP inhibition, was used to establish tumors in mice.[1]

-

Dosing: Once tumors were established, mice were treated with this compound (e.g., 0.5 mg/kg, orally, twice daily).[1][6]

-

Efficacy Measurement: Tumor growth was monitored over time and compared to a vehicle-treated control group. Tumor growth inhibition (TGI) was calculated.[1]

-

Pharmacodynamic Analysis: To confirm target engagement in vivo, levels of histone acetylation marks (H3K27ac in plasma, H3K18ac in tumor tissue) were measured and shown to be reduced upon treatment.[1][6]

Conclusion

This compound is a highly potent and selective inhibitor of the EP300/CBP histone acetyltransferases. Its selectivity is robustly demonstrated through biochemical assays showing sub-nanomolar to low-nanomolar potency against its intended targets and a lack of activity against other HAT family members.[1][6] This on-target activity translates effectively to cellular models, where it inhibits histone acetylation and cell proliferation at low nanomolar concentrations.[6] Furthermore, broad off-target screening confirms its clean profile, with only weak to moderate interactions with a small number of CYP enzymes and hERG at concentrations significantly higher than its biological effective dose.[1] This well-defined selectivity profile makes this compound a valuable chemical probe for studying EP300/CBP biology and a promising candidate for therapeutic development.[4][5]

References

- 1. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of this compound: A Potent, Selective, and Orally Bioavailable EP300/CBP Histone Acetyltransferase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Comparative analysis of drug-like EP300/CREBBP acetyltransferase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

CPI-1612: A Technical Guide to its Impact on Transcription Factor Acetylation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CPI-1612 is a potent, selective, and orally bioavailable small molecule inhibitor of the histone acetyltransferases (HATs) p300 (E1A-binding protein p300) and its paralog, CREB-binding protein (CBP).[1] These enzymes are critical transcriptional co-regulators that catalyze the acetylation of lysine (B10760008) residues on both histone and non-histone proteins, thereby playing a pivotal role in gene expression regulation.[1] Dysregulation of p300/CBP activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, its impact on the acetylation of key transcription factors, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound functions as an acetyl-CoA competitive inhibitor of the p300/CBP HAT domain. By binding to the active site, it blocks the transfer of acetyl groups from acetyl-CoA to lysine residues on substrate proteins. This leads to a global reduction in acetylation on p300/CBP targets, most notably on histone H3 at lysine 27 (H3K27Ac) and lysine 18 (H3K18Ac), which are hallmarks of active enhancers and promoters.[1] Beyond histones, p300/CBP acetylate a multitude of non-histone proteins, including a wide array of transcription factors.[1] Inhibition of this activity by this compound can therefore modulate the function of these key regulators of gene expression, leading to its anti-proliferative and anti-tumor effects.

Impact on Transcription Factor Acetylation: The Case of c-MYC

The c-MYC oncoprotein is a critical transcription factor that governs cell proliferation and growth. Its activity is tightly regulated, in part by post-translational modifications, including acetylation. p300/CBP have been shown to directly interact with and acetylate c-MYC.[2][3] This acetylation has a dual role: it can stabilize the c-MYC protein, but it can also mark it for turnover.[2][4] By inhibiting p300/CBP, this compound disrupts this regulatory mechanism. In CBP-deficient cancer cells, the expression of MYC becomes highly dependent on p300-mediated histone acetylation at its gene locus.[5][6] Inhibition of p300 in this context leads to a significant downregulation of MYC expression, contributing to the synthetic lethal effect observed.[5][6]

Quantitative Data

The potency and efficacy of this compound have been characterized in a variety of biochemical and cellular assays. The following tables summarize the key quantitative data available.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) |

| EP300 (HAT Domain) | Scintillation Proximity Assay | 8.1 |

| EP300 (Full Length) | Biochemical Assay | <0.5 |

| CBP (Full Length) | Biochemical Assay | 2.9 |

Data sourced from MedchemExpress and Probechem Biochemicals.[6][7]

Table 2: Cellular Activity and Efficacy of this compound

| Assay | Cell Line | Endpoint | EC50 / GI50 (nM) |

| H3K18 Acetylation | Cellular Assay | Reduction of H3K18Ac | 14 |

| Cell Proliferation | JEKO-1 (Mantle Cell Lymphoma) | Growth Inhibition | <7.9 |

Data sourced from MedchemExpress and Probechem Biochemicals.[6][7]

Table 3: In Vivo Pharmacodynamic and Anti-Tumor Activity

| Xenograft Model | Dose & Schedule | Endpoint | Result |

| JEKO-1 | 0.5 mg/kg, PO, BID | Tumor Growth Inhibition | 67% TGI |

| JEKO-1 | 0.5 mg/kg, PO, BID | H3K18Ac in Tumor | Reduction Observed |

| JEKO-1 | 0.5 mg/kg, PO, BID | H3K27Ac in Plasma | Reduction Observed |

Data sourced from MedchemExpress and Probechem Biochemicals.[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.

p300/CBP Immunoprecipitation-Histone Acetyltransferase (IP-HAT) Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of p300/CBP immunoprecipitated from cellular extracts.

Materials:

-

HeLa nuclear extract (or other suitable cell lysate)

-

Anti-p300 or Anti-CBP antibody

-

Protein G agarose (B213101) beads

-

This compound (or other inhibitors) dissolved in DMSO

-

HAT Assay Buffer

-

Biotinylated Histone H4 Peptide Substrate

-

Acetyl-CoA

-

P81 phosphocellulose paper

-

Scintillation counter and fluid

Protocol:

-

Immunoprecipitation:

-